Thiafentanil

説明

特性

CAS番号 |

101345-60-2 |

|---|---|

分子式 |

C22H28N2O4S |

分子量 |

416.5 g/mol |

IUPAC名 |

methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3 |

InChIキー |

HFRKHTCPWUOGHM-UHFFFAOYSA-N |

SMILES |

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

正規SMILES |

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |

同義語 |

A-3080 A3080 thiafentanil |

製品の起源 |

United States |

Foundational & Exploratory

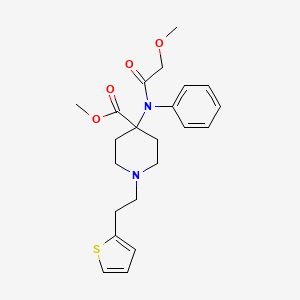

Thiafentanil (A-3080) chemical structure and synthesis pathway.

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Thiafentanil (A-3080)

Introduction

This compound, also known by its developmental code A-3080, is a potent synthetic opioid and a structural analog of fentanyl.[1] Developed in 1986, it is recognized for its powerful analgesic and sedative properties.[1] Its primary application is in veterinary medicine, specifically for the immobilization of large wildlife and non-domestic ungulates.[2][3][4] this compound functions as a selective μ-opioid receptor agonist, leading to profound analgesia and immobilization upon administration.[2] Due to its high potential for abuse and risk of severe dependence, it is classified as a Schedule II controlled substance in the United States.[1][2][5]

Chemical Structure and Properties

This compound is distinguished from other fentanyl derivatives by the presence of a thiophene ring in its structure.[2] Its chemical name is methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate.[1][2][5]

| Property | Value |

| Molecular Formula | C₂₂H₂₈N₂O₄S[1][2][5][6][7] |

| Molecular Weight | 416.5 g/mol [2][5][6][7] |

| IUPAC Name | methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate[1][5] |

| CAS Number | 101345-60-2[1][2] |

| SMILES | COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC[1][2][6] |

| InChI Key | HFRKHTCPWUOGHM-UHFFFAOYSA-N[1][6] |

Synthesis Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (101345-60-2) for sale [vulcanchem.com]

- 3. fda.gov [fda.gov]

- 4. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]

- 5. Methyl 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-4-piperidinecarboxylate | C22H28N2O4S | CID 13653617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Thiafentanil on µ-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiafentanil is a potent synthetic opioid analgesic, structurally analogous to fentanyl, with high selectivity for the µ-opioid receptor (MOR).[1] This technical guide delineates the mechanism of action of this compound at the MOR, providing a comprehensive overview of its binding, signaling, and functional effects. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related potent µ-opioid agonists, namely fentanyl and carfentanil, to provide a comparative context for its pharmacological profile. Detailed experimental protocols for key assays used to characterize µ-opioid receptor agonists are provided, alongside visualizations of the canonical signaling pathways.

Introduction

This compound is a highly potent µ-opioid receptor agonist used primarily in veterinary medicine for the immobilization of large wildlife species.[2][3] Its rapid onset and high efficacy make it a valuable tool in this field. As a member of the fentanyl family, its mechanism of action is presumed to be consistent with other potent MOR agonists, involving G-protein activation and subsequent downstream signaling cascades. Understanding the intricacies of its interaction with the µ-opioid receptor is crucial for optimizing its use and for the broader field of opioid research and development.

Ligand-Receptor Binding

The initial event in the action of this compound is its binding to the orthosteric site of the µ-opioid receptor, a class A G-protein coupled receptor (GPCR). This interaction is characterized by high affinity and selectivity.

Quantitative Binding Data

| Ligand | Radioligand | Preparation | Ki (nM) | Reference |

| Fentanyl | [³H]DAMGO | Recombinant human MOR | 1-100 | [4] |

| Carfentanil | [³H]-Diprenorphine | Rat brain membranes | 0.033 | [5] |

Signal Transduction Pathways

Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o).

G-Protein Activation

This compound's agonism at the µ-opioid receptor leads to the activation of heterotrimeric Gi/o proteins. This process involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

Figure 1: this compound-induced G-protein activation at the µ-opioid receptor.

Inhibition of Adenylyl Cyclase

A primary downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Figure 2: Downstream signaling cascade involving adenylyl cyclase inhibition.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the µ-opioid receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. The degree to which a ligand activates G-protein versus β-arrestin pathways is termed "biased agonism." While studies have investigated this for fentanyl and carfentanil, specific data on this compound's β-arrestin recruitment profile is currently unavailable.[6]

Figure 3: β-Arrestin recruitment pathway at the µ-opioid receptor.

Functional Assays and Quantitative Data

The functional consequences of this compound's interaction with the µ-opioid receptor are quantified using various in vitro assays.

Quantitative Functional Data

As with binding data, specific functional data for this compound is scarce. The following tables present data for fentanyl and carfentanil to illustrate the expected high potency and efficacy of this compound.

GTPγS Binding Assay Data

This assay measures the functional activation of G-proteins.

| Ligand | Preparation | EC50 (nM) | Emax (% of DAMGO) | Reference |

| Fentanyl | Recombinant human MOR | ~30 | Full Agonist | [7] |

| Carfentanil | Rat brain membranes | 0.28 | Full Agonist | [5] |

cAMP Accumulation Assay Data

This assay measures the inhibition of adenylyl cyclase.

| Ligand | Preparation | IC50 (nM) | % Inhibition | Reference |

| Fentanyl | HEK293 cells expressing rat MOR | ~10-100 | High | [8] |

| Carfentanil | HEK293 cells expressing rat MOR | ~0.1-1 | High | [8] |

Experimental Protocols

Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the µ-opioid receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]

- 3. fda.gov [fda.gov]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carfentanil stabilizes µ opioid receptor conformations that are ultra-efficient in inhibiting cAMP, resistant to naloxone or nalmefene but sensitive to naltrexone - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Thiafentanil in Ungulates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil is a potent synthetic opioid agonist of the fentanyl class, increasingly utilized for the chemical immobilization of a wide range of wild ungulates.[1] Its popularity stems from a rapid onset of action, profound analgesic and sedative effects, and the availability of a reliable antagonist for rapid reversal.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound in various ungulate species, presenting key data, experimental methodologies, and visual representations of associated biological and procedural pathways.

Pharmacodynamic Profile

This compound primarily exerts its effects through agonism at the mu (µ)-opioid receptors in the central nervous system.[1][3] This interaction is responsible for its potent analgesic and sedative properties, which are essential for safe and effective immobilization.

Clinical and Physiological Effects

Intramuscular administration of this compound typically results in rapid immobilization, with induction times often under three minutes in several ungulate species.[1][2] The desired effects include a state of profound sedation and analgesia, facilitating handling and minor medical procedures.

However, as with other potent opioids, this compound can induce a range of side effects. Common adverse effects observed in ungulates include:

-

Muscle Rigidity: A characteristic side effect of potent opioids.[4][5]

-

Respiratory Depression: A significant concern that can lead to hypoxemia (low blood oxygen) and hypercapnia (elevated blood carbon dioxide).[6][7]

-

Cardiovascular Effects: Both tachycardia (increased heart rate) and bradycardia (decreased heart rate), as well as hypertension (high blood pressure), have been reported.[6][8]

-

Hyperthermia: An increase in body temperature is a common finding during opioid-induced immobilization.[8][9]

To mitigate these adverse effects, this compound is frequently used in combination with other drugs such as alpha-2 adrenergic agonists (e.g., xylazine, medetomidine) or tranquilizers (e.g., azaperone).[1][9] These combinations can improve muscle relaxation, reduce the required dose of this compound, and lead to more stable physiological parameters.[4][5]

Reversal

The effects of this compound can be rapidly and effectively reversed by the administration of an opioid antagonist, most commonly naltrexone.[1][10] The recommended dose of naltrexone is typically 10 to 100 times the dose of this compound administered, delivered intravenously for the fastest recovery.[4][11]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound in various ungulate species.

| Species | This compound Dose | Co-administered Drugs | Induction Time (min) | Recovery Time (min) | Key Findings & Adverse Effects | Reference(s) |

| Mule Deer (Odocoileus hemionus) | 0.1 mg/kg | None | 3.0 | 0.9 | Rapid induction and recovery. | [11] |

| Mule Deer (Odocoileus hemionus) | 0.15-0.2 mg/kg | Xylazine (100 mg) | 2.1 - 4.9 | 1.9 | Improved muscle relaxation and reduced ptyalism with xylazine. | [4][5][11] |

| Moose (Alces alces) | 7.5 mg (total dose) | None | < 3 | Rapid | Effective immobilization; hypoxemia and acidosis observed. | [7] |

| Moose (Alces alces) | 10 mg (total dose) | Xylazine (30 mg) | 4 (median) | 3 (median) | Safe and effective immobilization; physiological improvement with oxygen supplementation. | [12] |

| Pronghorn (Antilocapra americana) | 0.10 mg/kg | None or Xylazine (25 mg) | ≤ 2.7 | ≤ 0.7 | Rapid induction and recovery; muscle rigidity and shallow respiration. | [2] |

| Caribou (Rangifer tarandus granti) | Varies | Azaperone, Xylazine | Not significantly different from carfentanil-xylazine | Shorter than carfentanil-xylazine | A potential alternative to carfentanil-xylazine. | [9] |

| Impala (Aepyceros melampus) | 80.7 µg/kg | None | < 3 | Rapid | ED90 determined; mild hypertension and initial tachycardia. | [8][13] |

| African Buffalo (Syncerus caffer) | 17-37 µg/kg | Varies | 3.6 ± 0.5 | Rapid | Effective immobilization. | [13] |

| Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | Varies | 3.6 ± 1.6 | Rapid | Effective immobilization. | [13] |

| Eland (Taurotragus oryx) | 37-110 µg/kg | Varies | 4.1 ± 2.3 | Rapid | Effective immobilization. | [13] |

| Waterbuck (Kobus ellipsiprymnus) | 34-43 µg/kg | Varies | 2.4 ± 1.6 | Rapid | Effective immobilization. | [13] |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism, contributing to its fast onset and relatively short duration of action.[1][6]

Absorption, Distribution, Metabolism, and Excretion

Following intramuscular injection, this compound is rapidly absorbed into the systemic circulation.[6] A study in goats, serving as a model for other ungulates, demonstrated an estimated bioavailability of 0.677 and an absorption rate constant (ka) of 0.058 1/min.[1][10]

Information on the plasma protein binding of this compound in ungulates is not extensively detailed in the available literature. However, fentanyl and its analogs are known to be highly lipophilic, suggesting rapid distribution to well-perfused tissues, including the brain.[14]

Metabolism is believed to be rapid and primarily occurs in the liver.[6][15] This rapid metabolism contributes to a shorter half-life compared to other potent opioids like carfentanil, reducing the risk of renarcotization following antagonism.[6] The specific metabolic pathways and excretion routes in ungulates have not been fully elucidated.

Quantitative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters of this compound, primarily derived from a study in goats.

| Parameter | Value | Species | Model | Reference(s) |

| Bioavailability (F) | 0.677 (90% CrI: 0.542–0.888) | Goat (Capra hircus) | Two-compartment | [1][10] |

| Absorption Rate Constant (ka) | 0.058 1/min (90% CrI: 0.045–0.115) | Goat (Capra hircus) | Two-compartment | [1][10] |

| Clearance (CL) | 29.0 mL/min/kg (90% CrI: 23.7–36.3) | Goat (Capra hircus) | Two-compartment | [1][10] |

Experimental Protocols

Immobilization and Physiological Monitoring

A typical experimental protocol for evaluating the effects of this compound in a free-ranging ungulate involves the following steps:

-

Drug Preparation and Administration:

-

This compound, alone or in combination with a sedative/tranquilizer, is drawn into a remote delivery dart.

-

The animal is darted in a large muscle mass, such as the hindquarters or shoulder.[16]

-

-

Monitoring of Induction:

-

The time from darting to recumbency (induction time) is recorded.

-

-

Physiological Monitoring during Immobilization:

-

Once the animal is immobilized, vital signs are monitored at regular intervals (e.g., every 5 minutes).[8][17]

-

Parameters monitored typically include:

-

For more detailed studies, arterial blood samples may be collected for blood gas analysis to measure pH, partial pressure of arterial oxygen (PaO2), and partial pressure of arterial carbon dioxide (PaCO2).[7][9]

-

-

Reversal:

-

An appropriate dose of naltrexone is administered, often intravenously, to reverse the effects of this compound.

-

The time from antagonist administration to the animal standing and walking (recovery time) is recorded.

-

Pharmacokinetic Sample Collection and Analysis

To determine the pharmacokinetic profile of this compound, a crossover study design is often employed:

-

Drug Administration:

-

Blood Sample Collection:

-

Serial blood samples are collected from a catheter placed in a vein (e.g., jugular vein) at predefined time points post-administration.[18]

-

-

Plasma Preparation:

-

Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

-

This compound Quantification:

-

Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20]

-

The protocol for sample preparation typically involves protein precipitation with acetonitrile.[19][20]

-

The LC-MS/MS method is validated for linearity, accuracy, precision, and recovery.[19][20]

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action via the mu-opioid receptor.

Experimental Workflow

Caption: A generalized workflow for a this compound study in ungulates.

Logical Relationship

Caption: Factors influencing the outcome of this compound immobilization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]

- 7. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound-AZAPERONE-XYLAZINE AND CARFENTANIL-XYLAZINE IMMOBILIZATIONS OF FREE-RANGING CARIBOU (RANGIFER TARANDUS GRANTI) IN ALASKA, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]

- 15. wildpharm.co.za [wildpharm.co.za]

- 16. fda.gov [fda.gov]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. researchgate.net [researchgate.net]

- 19. trace.tennessee.edu [trace.tennessee.edu]

- 20. Determination of this compound in Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiafentanil: A Comparative Analysis of the Free Base and Oxalate Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil is a potent synthetic opioid, structurally analogous to fentanyl, utilized primarily in veterinary medicine for the immobilization of large wildlife species.[1][2] As a µ-opioid receptor agonist, it induces rapid and profound analgesia and sedation.[3][4] In research and pharmaceutical development, this compound is handled in two primary forms: the free base and the oxalate salt (this compound Oxalate). The choice between these forms is critical as their differing physicochemical properties significantly impact formulation, bioavailability, and experimental design.

This technical guide provides a detailed comparison of the chemical properties of this compound base versus this compound oxalate, outlines key experimental protocols for its analysis and synthesis, and illustrates its primary signaling pathway.

Core Chemical Properties: Base vs. Oxalate Salt

The conversion of the lipophilic free base into a salt form, such as an oxalate, is a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics. While specific quantitative data for properties like melting point and exact solubility are not widely published in available literature, the fundamental differences can be summarized based on established chemical principles and data from structurally related compounds.

| Property | This compound Base | This compound Oxalate | Rationale for Difference |

| IUPAC Name | methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate[1][3] | 4-(Methoxycarbonyl)-4-(N-phenylmethoxyacetamido)-1-[2-(2-thienyl)ethyl]piperidinium oxalate[5][6] | The oxalate form is the salt resulting from the acid-base reaction between the basic piperidine nitrogen of this compound and oxalic acid. |

| Molecular Formula | C₂₂H₂₈N₂O₄S[3][7] | C₂₂H₂₈N₂O₄S · C₂H₂O₄[8] | The formula for the oxalate salt includes the molecule of ethanedioic (oxalic) acid. |

| Molecular Weight | 416.54 g/mol [1][7] | 506.57 g/mol [5][6] | The molecular weight is higher due to the addition of the oxalic acid counter-ion (90.03 g/mol ). |

| Appearance | Solid at room temperature (inferred)[9] | White crystalline salt[10] | Salt formation typically results in a crystalline solid structure. |

| Aqueous Solubility | Low (predicted) | High (predicted) | Salt forms of weakly basic drugs are significantly more water-soluble than their free base counterparts. For example, fentanyl free base has limited water solubility (0.2 mg/mL), while its citrate salt is much more soluble (25 mg/mL)[9]. A similar, pronounced difference is expected for this compound. |

| Melting Point | Not available in cited literature. | Not available in cited literature. | The melting points are expected to be distinct and sharp for each crystalline form. For fentanyl analogs, the melting point differs significantly between the free base and various salt forms[9]. |

| Storage | Not specified; general precautions for potent opioids apply. | Store at controlled room temperature (15-30°C / 59-86°F), protected from heat and sunlight.[4][5] | Specific stability and storage data are typically generated for the form used in final drug products, in this case, the oxalate salt. |

Logical Relationship: this compound Base to Oxalate Salt

The relationship between the free base and its oxalate salt is a straightforward acid-base reaction. The tertiary amine in the piperidine ring of the this compound base acts as a Lewis base, accepting a proton from oxalic acid to form the corresponding ammonium salt, this compound oxalate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound (101345-60-2) for sale [vulcanchem.com]

- 4. DailyMed - THIANIL- this compound oxalate injection, solution [dailymed.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound OXALATE [drugfuture.com]

- 9. dhs.gov [dhs.gov]

- 10. wildpharm.co.za [wildpharm.co.za]

Thiafentanil: An In-depth Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil (also known as A-3080) is a potent synthetic opioid analgesic, structurally related to fentanyl.[1] Developed in 1986, it is recognized for its high potency, rapid onset, and shorter duration of action compared to other potent opioids like carfentanil.[1] Primarily utilized in veterinary medicine for the immobilization of large wildlife species, a thorough understanding of its interaction with opioid receptors is crucial for its safe and effective use, as well as for the development of novel analgesics with improved therapeutic profiles.[1][2]

This technical guide provides a detailed overview of the receptor binding affinity and selectivity of this compound. Due to the limited availability of specific in vitro quantitative binding data for this compound in publicly accessible literature, this guide utilizes data from Carfentanil, a closely related and well-characterized potent µ-opioid agonist, as a representative example to illustrate the typical receptor binding profile. This guide also details the standard experimental protocols used to determine these parameters and visualizes the key signaling pathways and experimental workflows.

Receptor Binding Affinity and Selectivity

The pharmacological effects of this compound are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).

This compound is known to have a strong and exclusive affinity for the µ-opioid receptor, which accounts for its potent analgesic and sedative effects.[2][3][4] Its selectivity for the µ-receptor over δ- and κ-receptors is a key characteristic of its pharmacological profile.

Quantitative Data Presentation

The following tables present representative quantitative data for Carfentanil, a potent fentanyl analog, to illustrate the typical binding and functional profile of a compound like this compound. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time and is a measure of the drug's potency.

Table 1: Representative Opioid Receptor Binding Affinity of Carfentanil

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Mu (µ) | [³H]-Dihydromorphine | Carfentanil | 0.0006 (high affinity site), 0.087 (low affinity site) |

| Delta (δ) | [³H]-D-Ala-D-Leu Enkephalin | Carfentanil | 0.0005 (high affinity site), 0.112 (low affinity site) |

| Kappa (κ) | [³H]-Ethylketocyclazocine | Carfentanil | 0.0008 (high affinity site), 0.125 (low affinity site) |

Data from a study on the opiate receptor binding properties of Carfentanil, demonstrating biphasic displacement curves suggesting high and low-affinity binding sites.[5]

Table 2: Representative Functional Activity of Fentanyl Analogs at the Mu-Opioid Receptor

| Compound | EC50 (nM) |

| Fentanyl | 1.7 |

| Morphine | 430 |

| Buprenorphine | < 0.1 |

Experimental Protocols

The determination of receptor binding affinity and functional activity is achieved through standardized in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).

-

Test compound (this compound).

-

Non-specific binding control (e.g., Naloxone).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like naloxone).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

Materials and Reagents:

-

Cell membranes expressing the opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Unlabeled GTPγS for non-specific binding determination.

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

-

Plot the amount of specifically bound [³⁵S]GTPγS against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect or efficacy) values.

Signaling Pathways and Visualizations

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events.

This compound-Induced Mu-Opioid Receptor Signaling

This compound, as a µ-opioid receptor agonist, activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to an increase in potassium conductance (hyperpolarization) and a decrease in calcium influx, which collectively reduce neuronal excitability and neurotransmitter release.

Caption: this compound signaling at the mu-opioid receptor.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.

Caption: Workflow of a radioligand competition binding assay.

Conclusion

This compound is a highly potent µ-opioid receptor agonist with significant utility in veterinary medicine. Its pharmacological profile is characterized by a strong and selective affinity for the µ-opioid receptor, leading to its powerful analgesic and immobilizing effects. While specific in vitro binding constants for this compound are not widely published, data from analogous compounds like Carfentanil provide a representative profile of its high affinity for opioid receptors. The standardized experimental protocols detailed in this guide, such as radioligand binding and GTPγS assays, are fundamental to characterizing the receptor interactions of this compound and other novel opioid compounds. A comprehensive understanding of its receptor pharmacology is essential for its continued safe application and for guiding future drug discovery efforts in the field of analgesia.

References

Metabolic Pathways of Thiafentanil in Wildlife: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil is a potent synthetic opioid agonist of the fentanyl class, widely utilized for the chemical immobilization of various wildlife species. Its rapid onset of action and the availability of effective antagonists make it a valuable tool in wildlife management and conservation. A key characteristic of this compound is its rapid metabolism, which contributes to a shorter duration of action and a reduced risk of renarcotization compared to other potent opioids.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways in different wildlife species, compiles available quantitative data, details relevant experimental protocols, and visualizes hypothesized metabolic processes.

While direct research on the specific metabolic pathways of this compound in wildlife is limited, this guide synthesizes existing knowledge on its pharmacokinetics, general opioid biotransformation, and analytical methodologies to present a putative metabolic profile.

Hypothesized Metabolic Pathways of this compound

The metabolic fate of this compound in wildlife has not been definitively elucidated in published literature. However, based on its structural similarity to fentanyl and related compounds, a primary metabolic pathway involving the cytochrome P450 (CYP) enzyme system is strongly suggested. The liver is the principal site of this biotransformation.[3]

Phase I Metabolism:

The initial phase of metabolism likely involves oxidation, primarily through N-dealkylation, a common metabolic route for fentanyl and its analogues. This reaction is catalyzed by CYP450 isoenzymes, with CYP3A4 being a major contributor for many opioids. This process would lead to the formation of a primary metabolite, hypothesized to be methyl 4-(phenylamino)-4-piperidinecarboxylate.

Other potential Phase I reactions could include hydroxylation of the phenyl or thienyl rings, leading to the formation of various hydroxylated metabolites.

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites may undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. Glucuronidation, where glucuronic acid is attached to the metabolite, is a common conjugation pathway for opioids.

Putative Metabolic Pathway of this compound

Caption: Hypothesized metabolic pathway of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Goats (Capra hircus)

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |

| Dose | 90 µg/kg | 90 µg/kg | [4] |

| Bioavailability | - | 0.677 | [4] |

| Clearance | 29.0 mL/min/kg | - | [4] |

| Volume of distribution | - | - | |

| Half-life | Not reported | Not reported | [4] |

| Tmax | - | Not reported | [4] |

| Cmax | Not reported | Not reported | [4] |

Note: The study in goats suggests high intrinsic clearance, hinting at the possibility of extrahepatic metabolism.[4] Further research is needed to confirm this and to quantify metabolite formation and elimination rates in various wildlife species.

Experimental Protocols

The identification and quantification of this compound and its potential metabolites in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation for Plasma Samples

A common and effective method for extracting this compound from plasma involves protein precipitation.

Protocol:

-

To 100 µL of plasma, add 5 µL of an internal standard (e.g., fentanyl at 0.1 µg/mL).

-

Add 1 mL of acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., XBridge BEH C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 30°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its expected metabolites.

Experimental Workflow for Metabolite Identification

Caption: Workflow for this compound metabolite identification.

Discussion and Future Directions

The available evidence strongly suggests that this compound undergoes rapid and extensive metabolism in wildlife, primarily via the hepatic cytochrome P450 system. The hypothesized metabolic pathways, including N-dealkylation and hydroxylation, are consistent with the biotransformation of other fentanyl analogs.

However, a significant knowledge gap exists regarding the specific metabolites formed in different wildlife species and the enzymes responsible for these transformations. Future research should focus on:

-

In vitro studies: Utilizing liver microsomes from various wildlife species to identify the primary metabolites and the specific CYP450 isoforms involved.

-

In vivo studies: Analyzing urine and feces from this compound-treated animals to identify and quantify excreted metabolites.

-

Pharmacokinetic modeling: Developing more sophisticated models that incorporate metabolite data to better predict the disposition of this compound in different species.

A thorough understanding of the metabolic pathways of this compound is crucial for optimizing its use in wildlife immobilization, ensuring animal welfare, and assessing any potential for secondary exposure in the ecosystem. The methodologies and hypothesized pathways presented in this guide provide a framework for directing future research in this critical area.

References

- 1. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]

- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]

- 3. Hepatic drug metabolism and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]

Thiafentanil: A Technical Guide to its Regulatory Classification as a Schedule II Controlled Substance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiafentanil is a potent synthetic opioid, structurally related to fentanyl, with a significant history of use in veterinary medicine for the immobilization of large animal species. Its profound pharmacological effects, primarily mediated through the µ-opioid receptor, have also necessitated strict regulatory control to mitigate its high potential for abuse and the risk of severe psychological or physical dependence. This technical guide provides a comprehensive overview of the regulatory classification of this compound as a Schedule II controlled substance under the Controlled Substances Act (CSA). It delves into the pharmacological properties that underpin this classification, presenting available quantitative data, outlining key experimental protocols for its assessment, and visualizing relevant biological and experimental pathways. This document is intended to serve as a core reference for professionals in research and drug development who require a detailed understanding of this compound's scientific and regulatory landscape.

Regulatory Classification

The United States Drug Enforcement Administration (DEA) has classified this compound, including its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, as a Schedule II controlled substance.[1][2][3][4] This classification indicates that the substance has a high potential for abuse, a currently accepted medical use with severe restrictions, and that its abuse may lead to severe psychological or physical dependence.[3]

The scheduling process for this compound was initiated following a recommendation from the Department of Health and Human Services (HHS). The DEA published an interim final rule to place this compound in Schedule II on August 26, 2016, which became effective immediately.[3][4] This was followed by a final rule published on June 18, 2019, which permanently established its Schedule II status.[2] This action was taken under the authority of the Controlled Substances Act, which mandates the DEA to schedule substances based on their abuse potential, pharmacological effect, and risk to public health.

Pharmacology of this compound

This compound is a highly potent µ-opioid receptor agonist.[4] Its primary pharmacological effects are characteristic of other potent opioids and include analgesia, sedation, and respiratory depression. The approved medical use of this compound is for the immobilization of non-domestic, non-food-producing minor species of hoofstock.[4]

Potency and Efficacy

The following tables summarize the available comparative potency and pharmacokinetic data for this compound.

Table 1: Comparative Potency of this compound and Other Opioids

| Compound | Receptor Target | Relative Potency (Morphine = 1) | Notes |

| This compound | µ-opioid agonist | ~10,000 | Slightly less potent than carfentanil; rapid onset and shorter duration of action.[1] |

| Carfentanil | µ-opioid agonist | ~10,000 | Used as a large animal tranquilizer. |

| Fentanyl | µ-opioid agonist | ~100 | Widely used in human medicine for pain management. |

| Morphine | µ-opioid agonist | 1 | The archetypal opioid analgesic. |

Table 2: Pharmacokinetic Parameters of this compound in Goats (Capra hircus)

| Parameter | Value (90% Credible Interval) | Route of Administration |

| Bioavailability | 0.677 (0.542–0.888) | Intramuscular |

| Absorption Rate Constant (ka) | 0.058 1/min (0.045–0.115) | Intramuscular |

| Clearance | 29.0 mL/min/kg (23.7–36.3) | Intravenous/Intramuscular |

Data from a single-dose intramuscular (90 μg/kg) and intravenous crossover study.

Key Experimental Protocols

The assessment of a potent opioid like this compound involves a variety of in vitro and in vivo experimental procedures. The following sections detail representative protocols that are fundamental to characterizing its pharmacological profile.

Opioid Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound to specific opioid receptor subtypes (µ, δ, κ).

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the µ-opioid receptor.

Methodology:

-

Receptor Preparation: Cell membranes expressing the recombinant human µ-opioid receptor are prepared and suspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: A radiolabeled µ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO or [³H]naloxone) is used as the ligand that will be displaced by the test compound.

-

Competitive Binding: The assay is set up in a multi-well plate format with the following conditions in triplicate:

-

Total Binding: Receptor membranes and the radioligand.

-

Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.

-

Competitive Binding: Receptor membranes, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insight into the neurochemical effects of a drug.

Objective: To measure the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of an anesthetized rodent. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals.

-

Baseline Measurement: Several baseline samples are collected to establish the basal level of dopamine.

-

Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Dialysate samples continue to be collected to measure changes in dopamine levels following drug administration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels and plotted over time to visualize the effect of this compound on dopamine release.

Signaling Pathway

This compound exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Upon binding of this compound to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of its α and βγ subunits, which in turn modulate downstream effectors. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane. Collectively, these actions lead to a decrease in neuronal excitability, which underlies the analgesic and sedative effects of this compound.

Conclusion

The classification of this compound as a Schedule II controlled substance is a direct reflection of its potent pharmacological profile as a µ-opioid receptor agonist. While its primary accepted medical use is in the specialized field of veterinary medicine for wildlife immobilization, its high potential for abuse and the risk of severe dependence necessitate stringent regulatory controls. For researchers and drug development professionals, a thorough understanding of its pharmacology, the methodologies for its evaluation, and its regulatory status is paramount for safe handling, legitimate research, and the development of novel therapeutics. The information presented in this guide serves as a foundational resource for these purposes, highlighting the critical interplay between the scientific characteristics of a substance and its legal framework.

References

Understanding the Therapeutic Index of Thiafentanil in Veterinary Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil (A-3080) is a potent synthetic opioid analgesic, structurally related to fentanyl, that has become a cornerstone in veterinary medicine, particularly for the immobilization of wildlife and exotic species.[1] Its rapid onset, profound analgesic and immobilizing effects, and the availability of effective antagonists for reversal make it a valuable tool for veterinarians and wildlife managers.[2] A critical aspect of its pharmacological profile is its therapeutic index (TI), a quantitative measure of the drug's safety margin. This guide provides an in-depth analysis of the therapeutic index of this compound, presenting available quantitative data, detailing experimental protocols for its determination, and visualizing key pathways associated with its mechanism of action.

While direct, publicly available studies explicitly stating the LD50 (the dose that is lethal to 50% of the population) for this compound in target veterinary species are limited, its safety profile is often described in comparative terms and through extensive data on its effective doses for immobilization. It is consistently reported to have a wider therapeutic index than other potent opioids like carfentanil, implying a greater margin of safety.[2]

Quantitative Analysis of this compound Dosage

| Species | Effective Dose (ED) | Route of Administration | Notes | Reference |

| Impala (Aepyceros melampus) | 80.7 µg/kg (ED90) | Intramuscular (Dart) | Effective dose to immobilize 90% of impala within 3 minutes. | [3][4] |

| Elk (Cervus canadensis) | 4-8 µg/kg (ED90) | Syringe Injection | For optimal immobilization (induction < 3 minutes). | [3][4] |

| Elk (Cervus canadensis) | 2.55 µg/kg (ED90) | Syringe Injection | For successful immobilization (induction < 5 minutes). | [3][4] |

| Elk (Cervus canadensis) | 40.88 µg/kg (ED90) | Dart Injection | For optimal immobilization (induction < 3 minutes). | [3][4] |

| Elk (Cervus canadensis) | 29.65 µg/kg (ED90) | Dart Injection | For successful immobilization (induction < 5 minutes). | [3][4] |

Table 1: ED90 Values for this compound in Select Species

| Species | Recommended Dose Range | Total Dose | Notes | Reference | |---|---|---|---| | African Buffalo (Syncerus caffer) | 11-37 µg/kg | - | |[3][4][5] | | Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | - | |[3][4] | | Eland (Taurotragus oryx) | 37-110 µg/kg | - | |[3][4] | | Waterbuck (Kobus ellipsiprymnus) | 24.41-43 µg/kg | - | |[3][4] | | Nile Lechwe (Kobus megaceros) | 47.85 ± 7 µg/kg | - | |[4] | | Nyala (Tragelaphus angasii) | 115.88 ± 13.47 µg/kg | - | |[4] | | Sable Antelope (Hippotragus niger) | 29.38 ± 2.5 µg/kg | - | |[4] | | Roan Antelope (Hippotragus equinus) | 26.27 µg/kg | - | |[4] | | White Rhinoceros (Ceratotherium simum) | 2-3 µg/kg | 4 mg | |[4] | | African Elephant (Loxodonta africana) | - | 15-40 mg | |[3][4] | | Moose (Alces alces) | - | 7.5 mg | For adult moose. |[6] | | Mule Deer (Odocoileus hemionus) | 0.15-0.2 mg/kg | 10-12 mg | In combination with xylazine. |[7] | | Pronghorn (Antilocapra americana) | 0.10 ± 0.005 mg/kg | 4.0 or 5.0 mg | |[8] |

Table 2: Recommended Immobilization Dosages of this compound in Various Species

Experimental Protocols

The determination of a therapeutic index for a potent opioid like this compound involves a series of well-defined experimental protocols, primarily focusing on establishing the effective dose and the lethal dose.

Determination of Effective Dose (ED50)

The effective dose, particularly the ED50 (the dose that produces a therapeutic effect in 50% of the population), for immobilization is typically determined through dose-ranging studies in the target species.

Objective: To determine the dose of this compound required to achieve a defined level of immobilization (e.g., sternal or lateral recumbency within a specified timeframe) in 50% of the test subjects.

Methodology:

-

Animal Selection: A cohort of healthy, acclimatized animals of the target species is selected. The number of animals should be sufficient for statistical power while adhering to ethical guidelines.

-

Dose Group Allocation: Animals are randomly assigned to several dose groups, each receiving a different concentration of this compound.

-

Drug Administration: this compound is administered via a clinically relevant route, typically intramuscularly through a projectile dart for wildlife species.

-

Observation and Endpoint Measurement: Following administration, animals are continuously monitored. The primary endpoint is the successful immobilization within a predefined time (e.g., 10 minutes). Key parameters recorded include:

-

Time to first effect (e.g., ataxia).

-

Time to recumbency.

-

Quality of immobilization (e.g., muscle rigidity, response to stimuli).

-

Physiological parameters: heart rate, respiratory rate, body temperature, and blood oxygen saturation.[3]

-

-

Data Analysis: The percentage of animals in each dose group that achieves successful immobilization is calculated. A dose-response curve is then generated by plotting the percentage of responders against the logarithm of the dose. The ED50 is interpolated from this curve.

Determination of Lethal Dose (LD50)

Due to the ethical considerations and the potency of this compound, classical LD50 studies involving large numbers of animals are generally avoided. Instead, methods that reduce the number of animals required are employed, such as the "up-and-down" procedure, which is recognized by the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the dose of this compound that is lethal to 50% of the test subjects.

Methodology (Up-and-Down Procedure - UDP):

-

Animal Model: This is typically conducted in a laboratory animal model (e.g., rodents) before any studies in larger, target species.

-

Initial Dose Selection: A starting dose is chosen based on available data, often estimated to be near the expected LD50.

-

Sequential Dosing: A single animal is dosed.

-

If the animal survives, the next animal is given a higher dose (the dose is increased by a fixed factor, e.g., 1.5 or 2).

-

If the animal dies, the next animal is given a lower dose (the dose is decreased by the same factor).

-

-

Observation Period: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

Data Analysis: The sequence of outcomes (survival or death) is used to calculate the LD50 using statistical methods such as the maximum likelihood method. This method significantly reduces the number of animals required compared to traditional LD50 tests.

Safety Pharmacology Studies

Beyond the determination of the therapeutic index, safety pharmacology studies are crucial for understanding the broader physiological effects of this compound.

Objective: To evaluate the effects of this compound on vital organ systems, particularly the cardiovascular and respiratory systems.

Methodology:

-

Animal Models: Studies are conducted in appropriate animal models, which may include both laboratory animals and the target veterinary species.

-

Dose Levels: A range of doses, including therapeutic and supratherapeutic (higher than the intended therapeutic dose) levels, are administered.

-

Cardiovascular Monitoring: Continuous monitoring of:

-

Heart rate and rhythm (via electrocardiogram - ECG).

-

Blood pressure (arterial).

-

-

Respiratory Monitoring: Monitoring of:

-

Respiratory rate and depth.

-

Arterial blood gases (PaO2 and PaCO2) to assess for hypoxemia and hypercapnia.[6]

-

-

Central Nervous System (CNS) Assessment: Observation for any adverse CNS effects, such as excessive sedation, excitement, or seizures.

Reversal Protocol

A critical component of the safety profile of this compound is the availability of an effective antagonist. Naltrexone is the recommended reversal agent.

Protocol:

-

Antagonist: Naltrexone hydrochloride.

-

Dosage: The standard recommended dose is 10 mg of naltrexone for every 1 mg of this compound administered.

-

Administration: The antagonist is typically administered intravenously for rapid reversal or intramuscularly. A combination of IV and IM administration can also be used.

-

Monitoring: Following antagonist administration, the animal should be monitored until it is fully recovered and ambulatory to ensure no renarcotization (a relapse into an immobilized state) occurs.

Signaling Pathways and Experimental Workflows

This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the general signaling pathway of µ-opioid receptor activation and a typical experimental workflow for evaluating the effects of this compound.

Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Determining the Therapeutic Index of this compound.

Conclusion

This compound is a highly effective and potent opioid for the immobilization of a wide array of veterinary species. While a precise, numerically defined therapeutic index based on LD50/ED50 ratios is not consistently reported in publicly accessible literature for all target species, the extensive documentation of its effective doses and the consistent clinical observation of a wider safety margin compared to other potent opioids like carfentanil underscore its value in veterinary medicine. The successful and routine reversal of this compound-induced immobilization with naltrexone further contributes to its favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel opioid analgesics, ensuring that both efficacy and safety are rigorously assessed to promote animal welfare. Future research focused on generating and publishing specific LD50 data in relevant species would be invaluable in providing a more definitive quantitative understanding of this compound's therapeutic index.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. Opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Exploratory Studies on the Analgesic Properties of Thiafentanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data

Analgesic Efficacy

Direct quantitative data on the analgesic efficacy of Thiafentanil from standardized rodent pain models, such as the hot-plate or tail-flick test, are not extensively reported in the available scientific literature. Such studies are crucial for determining the median effective dose (ED50) required to produce an analgesic response. For context, the table below presents typical ED50 values for other well-characterized opioids in the mouse tail-flick test.

Table 1: Comparative Analgesic Potency of Opioids (Mouse Tail-Flick Test)

| Compound | Route of Administration | ED50 (mg/kg) |

| This compound | - | Data Not Available |

| Morphine | Subcutaneous | ~2.5 - 10 |

| Fentanyl | Intravenous | ~0.01 - 0.02 |

| Carfentanil | Intravenous | ~0.0003 - 0.001 |

| Etorphine | Subcutaneous | ~0.001 - 0.005 |

| Note: ED50 values can vary significantly based on the specific experimental conditions, including the strain of animal and the precise protocol used. |

Opioid Receptor Binding Affinity

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Selected Opioids

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Morphine | ~1.0 - 5.0 | ~100 - 300 | ~20 - 50 |

| Fentanyl | ~0.5 - 2.0 | ~100 - 500 | ~1000 - 5000 |

| DAMGO (µ-agonist) | ~1.0 - 2.0 | >1000 | >1000 |

| DPDPE (δ-agonist) | >1000 | ~1.0 - 5.0 | >1000 |

| U69,593 (κ-agonist) | >1000 | >1000 | ~1.0 - 3.0 |

| Note: Ki values are highly dependent on the tissue preparation and radioligand used in the assay. |

Immobilization Efficacy in Wildlife

While not a direct measure of analgesia, the effective doses for immobilization provide an indication of this compound's potent central nervous system activity.

Table 3: Effective Doses of this compound Oxalate for Immobilization in Various Species

| Species | Effective Dose (µg/kg) | Mean Induction Time |

| Impala | 80.7 (ED90) | < 3 minutes |

| African Buffalo | 11 - 14 | ~3 minutes |

| White Rhinoceros | 2 - 3 | ~4.75 minutes |

| Waterbuck | 24.41 | ~2.2 minutes |

| Sable Antelope | 29.38 | ~2.67 minutes |

| Source: Data compiled from FDA reports on Thianil (this compound oxalate).[2] |

Experimental Protocols

Hot-Plate Test for Thermal Pain

This method is used to assess the response to a thermal stimulus, which is a measure of central analgesic activity.

-

Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

-

Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are habituated to the testing room for at least one hour before the experiment.

-

Procedure:

-

A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) it takes to elicit a response, such as licking a hind paw or jumping. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.

-

Animals are then administered this compound or a control substance (e.g., saline) via a specified route (e.g., subcutaneous or intravenous).

-

At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

-

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be calculated from the dose-response curve.

Tail-Flick Test for Spinal Analgesia

This test measures the latency of a spinal reflex to a thermal stimulus.

-

Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

-

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Procedure:

-

The rat is gently restrained, and its tail is positioned in the apparatus.

-

The light beam is focused on a specific point on the tail, and the time taken for the rat to flick its tail out of the beam is automatically recorded. A baseline latency is determined as the average of two to three readings taken before drug administration. A cut-off time of 10-12 seconds is set.

-

This compound or a control is administered.

-

The tail-flick latency is measured again at various time points post-administration.

-

-

Data Analysis: The results are often expressed as the percentage increase in latency compared to the baseline. The ED50 can be determined by plotting the percentage of animals exhibiting a significant increase in latency against the dose.

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for different opioid receptor subtypes.

-

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor).

-

A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for the µ-receptor).

-

Various concentrations of the test compound (this compound).

-

Incubation buffer and a filtration apparatus.

-

-

Procedure:

-

The cell membranes are incubated with the radiolabeled ligand and varying concentrations of this compound.

-

The mixture is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

References

Methodological & Application

Thiafentanil: Application Notes and Protocols for Large Mammal Immobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiafentanil is a potent synthetic opioid agonist used for the chemical immobilization of a wide range of large mammals.[1][2] Its high potency, rapid onset of action, and effective reversal make it a valuable tool in wildlife management, veterinary medicine, and research.[3] this compound acts primarily as a µ-opioid receptor agonist, inducing profound analgesia and sedation.[2] This document provides detailed application notes, dosage guidelines, and experimental protocols for the safe and effective use of this compound in large mammal immobilization.

Data Presentation: Dosage and Efficacy Summary

The following tables summarize recommended dosages of this compound, often used in combination with other agents, and key efficacy parameters observed in various large mammal species. Dosages can vary based on the animal's age, sex, health status, and the specific circumstances of the immobilization.[3]

Table 1: this compound Dosage Guidelines for Various Large Mammal Species

| Species | This compound Dosage (per animal unless specified) | Combination Agent(s) & Dosage | Reversal Agent(s) & Dosage | Source(s) |

| African Buffalo (Syncerus caffer) | 6-10 mg | Azaperone: 50-100 mg | Naltrexone: 10 mg per mg of this compound | [4] |

| 6-7 mg | Azaperone: 40 mg | Naltrexone: 10 mg per mg of this compound | [4][5] | |

| 1 mg (low dose) | Medetomidine: 3-4 mg, Azaperone: 40 mg | Naltrexone: 10 mg per mg of this compound; Atipamezole & Yohimbine for Medetomidine | [5] | |

| 0.0136 mg/kg (mean) | Azaperone: 0.0792 mg/kg (mean) | Naltrexone: 10 mg per mg of this compound | [5] | |

| Elk (Cervus canadensis) | 15 mg | None specified | Nalmefene | [1] |

| Moose (Alces alces) | 7.5 mg (adult) | None specified | Naltrexone: 10 mg per mg of this compound | [6][7] |

| 10 mg | Xylazine: 30 mg | Naltrexone: 200 mg, Tolazoline: 800 mg | [8] | |

| Mule Deer (Odocoileus hemionus) | 10-12 mg (0.15-0.2 mg/kg) | Xylazine: 100 mg | Naltrexone: ≥100 mg, Yohimbine: ≥15 mg (IV) | [9] |

| 7-10 mg | None specified | Naltrexone: 100 mg per mg of this compound | [9] | |

| White Rhinoceros (Ceratotherium simum) | 4 mg (Female), 5 mg (Male) | None specified | Naltrexone | [3] |

| African Elephant (Loxodonta africana) | 12 mg (Female), 15 mg (Male) | None specified | Naltrexone | [3] |

Table 2: Efficacy Parameters of this compound Immobilization

| Species | Induction Time (minutes) | Recovery Time (minutes) | Notes | Source(s) |

| African Buffalo | 3.9 ± 0.2 (with Azaperone) | 1.65 ± 0.87 | Rapid induction and smooth recovery. | [10][11] |

| 5.7 (TA combination) | Not specified | TA combination had a significantly shorter induction time than TMA. | [5] | |

| Elk | 1.2 - 2.0 | Not specified | Faster induction compared to Carfentanil. | [1] |

| Moose | < 3 | Rapid and uneventful | Effective for free-ranging moose. | [6][7] |

| 4 (median) | 3 (median) | Longer dart needles significantly reduced induction time. | [12] | |

| Mule Deer | 2.1 - 4.9 (with Xylazine) | 1.9 (mean) | Rapid induction and recovery. | [9] |

| 2.3 | < 1 | This compound used alone. | [9] |

Experimental Protocols

Protocol 1: Chemical Immobilization of Large Mammals using Remote Drug Delivery

Objective: To safely and effectively immobilize a large mammal for research, veterinary procedures, or management purposes.

Materials:

-

This compound oxalate (10 mg/mL)

-

Appropriate combination agent (e.g., Xylazine, Azaperone)

-

Naltrexone HCl (reversal agent)

-

Remote drug delivery system (dart gun)

-

Darts with appropriate needle length for the target species

-

Personal Protective Equipment (gloves, eye protection)

-

Physiological monitoring equipment (see Protocol 2)

-

Emergency drug kit including an opioid antagonist for human exposure (e.g., Naloxone)

Methodology:

-

Pre-Immobilization Planning:

-

Accurately estimate the animal's weight to calculate the correct drug dosage.

-

Prepare the calculated dose of this compound and any combination agents in a dart. Ensure proper handling of concentrated opioids to prevent accidental human exposure.[3]

-

Have the calculated dose of the reversal agent, Naltrexone, drawn up and ready for administration.[3]

-

Ensure all personnel are briefed on the procedure and their roles.

-

-

Drug Administration:

-

Approach the animal cautiously to an effective range for the darting equipment.

-

Aim for a large muscle mass, such as the neck, shoulder, or hindquarters, avoiding the abdomen and areas with prominent bone.[13]

-

Administer the dart using the remote delivery system.

-

-

Induction and Monitoring:

-

Observe the animal from a safe distance during the induction period. Note the time from darting to recumbency (induction time).

-

Once the animal is recumbent, approach cautiously and ensure the level of immobilization is adequate for the intended procedure.

-

Immediately cover the animal's eyes to reduce visual stimuli.[10]

-

Begin physiological monitoring as described in Protocol 2.

-

-

Procedure and Data Collection:

-

Perform the intended research, veterinary, or management procedure.

-

Continuously monitor the animal's vital signs throughout the procedure.

-

-

Reversal and Recovery:

-

Once the procedure is complete, administer the prepared dose of Naltrexone. A common recommendation is 10 mg of Naltrexone for every 1 mg of this compound administered.[5][6] The dose can be split, with a portion given intravenously (IV) for faster initial reversal and the remainder intramuscularly (IM) for a sustained effect.[14]

-

Record the time from antagonist administration to the animal standing and moving away (recovery time).

-

Observe the animal from a distance until it has fully recovered and is moving normally to ensure no renarcotization occurs.

-

Protocol 2: Physiological Monitoring During this compound Immobilization

Objective: To monitor the physiological status of a large mammal during this compound immobilization to ensure its well-being and to collect research data.

Materials:

-

Stethoscope

-

Pulse oximeter with an appropriate probe

-

Capnograph

-

Rectal thermometer

-

Portable blood gas analyzer (e.g., i-STAT)

-

Arterial blood collection supplies

-

Data recording sheets

Methodology:

-

Baseline Measurements:

-

Once the animal is safely approached after recumbency, obtain baseline physiological parameters as quickly as possible.

-

-

Continuous and Interval Monitoring:

-

Monitor the following parameters at regular intervals (e.g., every 5 minutes) throughout the immobilization period:[1]

-

Heart Rate and Rhythm: Auscultate the heart or use a pulse oximeter.

-

Respiratory Rate and Character: Observe chest movements and listen for breath sounds.

-

Arterial Oxygen Saturation (SpO₂): Use a pulse oximeter placed on the tongue, ear, or other suitable location. Be aware that potent opioids can cause hypoxemia.[6][7]

-

End-tidal Carbon Dioxide (ETCO₂): Use a capnograph to assess ventilation. Hypercapnia is a common side effect.[6][7]

-

Rectal Temperature: Monitor for hyperthermia or hypothermia.

-

-

-

Arterial Blood Gas Analysis:

-

If feasible and required for the research, collect arterial blood samples.

-

Analyze the samples immediately using a portable blood gas analyzer to assess:

-

Partial pressure of oxygen (PaO₂)

-

Partial pressure of carbon dioxide (PaCO₂)

-

pH

-

Lactate levels

-

-

Opioid-induced respiratory depression can lead to respiratory and metabolic acidosis.[6][7]

-

-

Intervention:

-

Data Recording:

-

Record all physiological data, drug dosages, and times accurately on a data sheet for future analysis and to ensure a complete record of the immobilization event.

-

Mandatory Visualizations

Caption: Experimental workflow for large mammal chemical immobilization.

Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]

- 3. fda.gov [fda.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. agris.fao.org [agris.fao.org]

- 6. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wildpharm.co.za [wildpharm.co.za]

- 11. The use of this compound oxalate and azaperone for reversible immobilisation of African buffalo (Syncerus caffer) within a nature reserve - Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mixlab.com [mixlab.com]

- 14. fda.gov [fda.gov]

Application Note: Quantification of Thiafentanil in Plasma via LC-MS/MS

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of thiafentanil in plasma samples. The described protocol utilizes a straightforward protein precipitation extraction procedure, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring accurate measurement of this compound concentrations in a biological matrix. The protocol has been validated for key performance parameters including linearity, accuracy, and precision.

Introduction

This compound is a potent opioid agonist used for the immobilization of wildlife.[1] Accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies and for ensuring the safety and efficacy of its use. This document provides a detailed protocol for a validated LC-MS/MS method enabling the precise measurement of this compound in plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.[1][2]

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of an internal standard (IS) solution (e.g., 0.1 µg/mL Fentanyl).[2]

-

Add 1 mL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture at high speed for 60 seconds.[2]

-

Centrifuge the tubes for 10 minutes at 1020 x g.[2]

-

Transfer the supernatant to a clean glass tube.[2]

-